NMS-859

Description

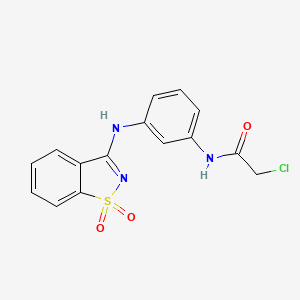

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFLBAPPIWNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NMS-859 Mechanism of Action on VCP/p97: An In-depth Technical Guide

Introduction

Valosin-containing protein (VCP), also known as p97 in mammalian cells, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) protein. It plays a crucial role in maintaining protein homeostasis by regulating a variety of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), autophagy, and the ubiquitin-proteasome system (UPS). Given its central role in cellular protein quality control, VCP/p97 has emerged as a promising therapeutic target in oncology. NMS-859 is a potent and specific small molecule inhibitor of VCP/p97 that has been instrumental in validating VCP/p97 as a cancer target. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a covalent inhibitor of VCP/p97. Its mechanism of action is centered on the specific and irreversible modification of a key cysteine residue within the D2 ATPase domain of the VCP/p97 protein.

Covalent Modification of Cys522

The key feature of this compound is its electrophilic α-chloroacetamide group. This "warhead" enables this compound to form a covalent bond with the thiol group of the Cys522 residue located in the active site of the D2 ATPase domain of VCP/p97. This covalent modification is highly selective for Cys522.

Inhibition of ATPase Activity

The covalent binding of this compound to Cys522 physically obstructs the ATP binding pocket, thereby blocking the binding of ATP. As VCP/p97 relies on the hydrolysis of ATP to provide the energy for its various cellular functions, the inhibition of ATP binding and subsequent hydrolysis effectively inactivates the protein. The inhibitory effect of this compound is potent, with IC50 values in the sub-micromolar range.

Cellular Consequences of VCP/p97 Inhibition

The inactivation of VCP/p97 by this compound leads to a cascade of cellular events, ultimately culminating in cancer cell death. Key cellular consequences include:

-

Disruption of Protein Degradation Pathways: Inhibition of VCP/p97 disrupts both the ubiquitin-proteasome system and autophagy, leading to the accumulation of ubiquitinated and misfolded proteins.

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers the UPR, a cellular stress response. Chronic activation of the UPR can lead to apoptosis.

-

Induction of Apoptosis: The culmination of cellular stress from disrupted protein homeostasis and a sustained UPR leads to the activation of apoptotic pathways and programmed cell death in cancer cells.

Quantitative Data

The potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations.

Table 1: Biochemical Inhibition of VCP/p97 by this compound

| Target | Assay Condition | IC50 (μM) | Reference |

| Wild-type VCP | 60 μM ATP | 0.37 | |

| Wild-type VCP | 1 mM ATP | 0.36 | |

| VCPC522T | Not specified | Very weak |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference |

| HCT116 | 3.5 | |

| HeLa | 3.0 |

Experimental Protocols

VCP/p97 ATPase Activity Assay

This protocol is based on a bioluminescence assay that measures the amount of ATP remaining after the ATPase reaction. The luminescent signal is inversely proportional to the ATPase activity.

Materials:

-

Purified VCP/p97 protein

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ATP solution

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well solid white multi-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 20 µL of 2.5x assay buffer to each well.

-

Add 10 µL of purified VCP/p97 protein to each well (except for blank wells, which receive elution buffer).

-

Add 10 µL of the this compound dilution or DMSO (for control) to the appropriate wells.

-

Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.

-

Initiate the ATPase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the luminescence in each well using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay

This protocol describes a method to determine the cytotoxic effect of this compound on cancer cell lines using a luciferase-based assay to measure ATP content as an indicator of cell viability.

Materials:

-

HCT116 or HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

384-well white clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed 1,600 cells per well in a 384-well plate and incubate for 24 hours at 37°C and 5% CO2.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the this compound dilutions (in duplicate) and incubate for an additional 72 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence in each well using a plate reader.

-

Calculate the percentage of cell growth for each this compound concentration relative to the untreated control and determine the IC50 value.

Visualizations

The Cellular Target of NMS-859: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-859 is a potent and selective small molecule inhibitor that has garnered significant interest within the research and drug development community. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Quantitative data from key experiments are summarized, and detailed methodologies are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding.

The Primary Cellular Target: Valosin-Containing Protein (VCP/p97)

The primary cellular target of this compound is Valosin-Containing Protein (VCP), also known as p97 in mammals and Cdc48 in Saccharomyces cerevisiae.[1] VCP/p97 is a highly conserved and ubiquitously expressed hexameric type II AAA+ (ATPases Associated with diverse cellular Activities) ATPase.[1] This enzyme plays a crucial role in a multitude of cellular processes by utilizing the energy from ATP hydrolysis to remodel or segregate protein complexes. Key cellular functions regulated by VCP/p97 include protein quality control, endoplasmic reticulum-associated degradation (ERAD), membrane fusion, and activation of the NF-κB signaling pathway.[1][2]

Mechanism of Action: Covalent Inhibition of the D2 ATPase Domain

This compound acts as a potent, specific, and covalent inhibitor of VCP/p97.[1][3][4] Its mechanism of action involves the selective modification of a specific amino acid residue within one of the two ATPase domains of VCP/p97. The VCP/p97 monomer consists of an N-terminal domain followed by two tandem AAA ATPase domains, D1 and D2.[1] this compound, through its electrophilic α-chloroacetamide group, covalently binds to the cysteine residue at position 522 (Cys522) located in the active site of the D2 domain.[1][3][5] This irreversible modification sterically hinders ATP from binding to the D2 domain, thereby inhibiting the ATPase activity of the enzyme.[3]

The covalent nature of this interaction has been confirmed through techniques such as tandem mass spectrometry and washout experiments.[1] The high selectivity of this compound for VCP/p97 over other AAA ATPases and a panel of 53 kinases underscores its potential as a specific pharmacological tool.[3]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against VCP/p97

| Target | Assay Condition | IC50 (µM) | Reference |

| Wild-type VCP | 60 µM ATP | 0.37 | [4][6] |

| Wild-type VCP | 1 mM ATP | 0.36 | [4][6] |

| Mutant VCPC522T | Not specified | Very weak | [4] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Assay Duration (h) | IC50 (µM) | Reference |

| HCT116 | 72 | 3.5 | [3][4] |

| HeLa | 72 | 3.0 | [3][4] |

| RPMI8226 | Not specified | 3.4 | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

VCP/p97 ATPase Activity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the ATPase activity of purified VCP/p97.

-

Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by VCP/p97 in the presence of varying concentrations of the inhibitor.

-

Protocol:

-

Purified recombinant wild-type or mutant VCP/p97 is incubated with a range of this compound concentrations.

-

The reaction is initiated by the addition of a defined concentration of ATP (e.g., 60 µM or 1 mM).

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and the amount of released Pi is quantified using a colorimetric method, such as the malachite green assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Principle: This assay measures the number of viable cells after a defined period of treatment with the inhibitor.

-

Protocol (as described for HCT116 and HeLa cells): [4]

-

Cells are seeded at a density of 1,600 cells per well in 384-well plates.[4]

-

After 24 hours, the cells are treated with a serial dilution of this compound (typically in duplicate).[4]

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[4]

-

Following incubation, the cells are lysed, and the intracellular ATP content is measured using a luciferase-based assay (e.g., CellTiter-Glo®) as an indicator of cell viability.[4]

-

IC50 values are determined by normalizing the data to untreated controls and fitting to a dose-response curve.[4]

-

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and its downstream consequences.

Conclusion

This compound is a well-characterized covalent inhibitor of the AAA+ ATPase VCP/p97. Its specific interaction with Cys522 in the D2 domain leads to the inhibition of critical cellular processes, ultimately resulting in cancer cell death. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers investigating VCP/p97 biology and for professionals engaged in the development of novel therapeutics targeting this enzyme. The high selectivity and potent activity of this compound make it an invaluable tool for the continued validation of VCP/p97 as a therapeutic target in oncology and other disease areas.

References

- 1. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

NMS-859 and the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-859 is a potent, covalent inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP/p97), a critical regulator of protein homeostasis. By targeting VCP, this compound disrupts cellular processes such as endoplasmic reticulum-associated degradation (ERAD), leading to the accumulation of misfolded proteins and the induction of the Unfolded Protein Response (UPR). This technical guide provides an in-depth analysis of the role of this compound in modulating the UPR, summarizing available data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While direct quantitative data for this compound's effect on the UPR is limited, this guide synthesizes information from studies on other VCP inhibitors to provide a comprehensive overview for researchers in drug development and cellular stress biology.

Introduction to this compound and VCP/p97

This compound is a small molecule inhibitor that covalently modifies the Cys522 residue in the D2 ATPase domain of VCP/p97. This irreversible inhibition blocks the enzyme's ATPase activity, which is essential for its function in ubiquitin-dependent protein degradation pathways. VCP/p97 is a key player in cellular protein quality control, involved in processes such as ERAD, autophagy, and DNA damage repair. Its inhibition leads to the accumulation of poly-ubiquitinated proteins and triggers significant cellular stress, most notably the Unfolded Protein Response.

The Unfolded Protein Response (UPR)

The UPR is a highly conserved cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). It aims to restore proteostasis by:

-

Attenuating global protein synthesis to reduce the load of new proteins entering the ER.

-

Upregulating the expression of ER chaperones and folding enzymes to enhance the protein folding capacity.

-

Promoting the degradation of misfolded proteins through ERAD.

If these measures fail to resolve the ER stress, the UPR can switch to a pro-apoptotic signaling cascade. The UPR is mediated by three ER-resident transmembrane sensors:

-

IRE1α (Inositol-requiring enzyme 1α): An endoribonuclease that, upon activation, splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation.

-

PERK (PKR-like ER kinase): A kinase that phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a general attenuation of protein synthesis. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates pro-apoptotic genes like CHOP (GADD153).

-

ATF6 (Activating transcription factor 6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. This domain then moves to the nucleus to upregulate ER chaperone genes, such as BiP/GRP78.

This compound's Role in the Unfolded Protein Response

Inhibition of VCP/p97 by this compound disrupts the extraction of misfolded proteins from the ER for proteasomal degradation, leading to their accumulation and subsequent activation of the UPR. While direct and detailed quantitative studies on this compound's specific impact on each UPR branch are not extensively available, studies on other VCP inhibitors provide a strong indication of its mechanism.

One study has suggested that the induction of the UPR markers CHOP and ATF4 by this compound is "much more modest" compared to other VCP inhibitors like the allosteric inhibitor NMS-873 and the ATP-competitive inhibitor CB-5083[1]. This suggests that while this compound does induce the UPR, the magnitude of the response may differ from that of other VCP inhibitors with different mechanisms of action.

Data Presentation

The following tables summarize the available quantitative data for this compound and provide context from studies on other VCP inhibitors that activate the UPR.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| VCP/p97 Inhibition (IC50) | 0.37 µM | Wild-type VCP | [1] |

| Cell Viability (CC50) | Not specified | HCT116 (72h treatment) | [1] |

Table 2: Effects of VCP Inhibitors on UPR Markers (Data from other VCP inhibitors for context)

| UPR Marker | VCP Inhibitor | Cell Line | Fold Change/Effect | Reference |

| CHOP mRNA | CB-5083 (1 µM, 8h) | HCT116 | ~15-fold increase | [2] |

| BiP/GRP78 mRNA | CB-5083 (1 µM, 8h) | HCT116 | ~5-fold increase | [2] |

| Spliced XBP1 mRNA | CB-5083 (1 µM, 8h) | HCT116 | ~8-fold increase | [2] |

| ATF4 Protein | NMS-873 (5 µM, 6h) | HCT116 | Significant increase | [1] |

| CHOP Protein | NMS-873 (5 µM, 6h) | HCT116 | Significant increase | [1] |

Experimental Protocols

Detailed methodologies for key experiments to assess the role of this compound in the UPR are provided below. These are generalized protocols based on standard laboratory techniques.

Western Blot Analysis of UPR Markers

This protocol is for the detection of key UPR proteins such as phosphorylated eIF2α, total eIF2α, ATF4, CHOP, and cleaved ATF6.

4.1.1. Cell Lysis and Protein Quantification

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

4.1.2. SDS-PAGE and Immunoblotting

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-eIF2α, total eIF2α, ATF4, CHOP, or ATF6 overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

RT-qPCR Analysis of UPR Target Gene Expression

This protocol is for quantifying the mRNA levels of UPR target genes such as XBP1s, BiP/GRP78, and CHOP.

4.2.1. RNA Extraction and cDNA Synthesis

-

Treat cells with this compound as described above.

-

Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

4.2.2. Quantitative PCR

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers for XBP1s, BiP/GRP78, CHOP, and a housekeeping gene (e.g., GAPDH or ACTB).

-

The PCR cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The three branches of the Unfolded Protein Response pathway.

Caption: Mechanism of this compound-induced UPR activation.

Caption: Workflow for analyzing this compound's effect on the UPR.

Conclusion

This compound, a covalent inhibitor of VCP/p97, disrupts cellular protein homeostasis, leading to the activation of the Unfolded Protein Response. While direct quantitative evidence for this compound's impact on the UPR is still emerging, the established mechanism of VCP inhibition strongly supports its role as a UPR inducer. The provided experimental protocols offer a framework for researchers to further investigate the specific effects of this compound on the IRE1α, PERK, and ATF6 signaling pathways. A deeper understanding of how this compound modulates the UPR will be crucial for its development as a potential therapeutic agent, particularly in diseases characterized by proteotoxic stress, such as cancer. Further research is warranted to quantify the dose- and time-dependent effects of this compound on UPR markers and to elucidate the functional consequences of UPR activation in response to this compound.

References

- 1. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Autophagy Pathways with the VCP/p97 Inhibitor NMS-859: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of how NMS-859, a potent and covalent inhibitor of the AAA+ ATPase VCP/p97, can be utilized as a tool to investigate the complex cellular process of autophagy. While not a direct inhibitor of the canonical autophagy initiation kinase Vps34, this compound's targeting of VCP/p97 offers a unique vantage point to probe the roles of this critical chaperone protein in both the initiation and maturation stages of autophagic pathways. This document outlines the mechanism of action of this compound, its effects on cellular processes related to autophagy, detailed experimental protocols for assessing these effects, and quantitative data to inform experimental design.

Introduction to this compound and its Target, VCP/p97

This compound is a small molecule inhibitor that acts as a potent and specific covalent modifier of the ATPase VCP/p97 (Valosin-Containing Protein), also known as p97.[1] It selectively targets Cys522 in the D2 active site of VCP/p97, thereby blocking ATP binding and inhibiting its function.[1][2] VCP/p97 is a highly conserved and abundant protein that plays a crucial role in a multitude of cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and, importantly, the regulation of autophagy.[3][4]

VCP/p97 is positioned at a critical intersection between the ubiquitin-proteasome system (UPS) and autophagy, making it a key regulator of cellular proteostasis.[3] Its involvement in autophagy is multifaceted, with evidence suggesting roles in both the early stages of autophagosome biogenesis and the later stages of autophagosome maturation and fusion with lysosomes.[4][5] By inhibiting VCP/p97 with this compound, researchers can dissect the specific contributions of this ATPase to the intricate steps of the autophagic process.

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound, providing a reference for its potency and cellular activity.

| Parameter | Value | Conditions | Reference |

| IC50 (VCP/p97 ATPase activity) | ~0.37 µM | Wild-type VCP/p97 | [1][2] |

| IC50 (VCP/p97 ATPase activity in cells) | 0.36 µM | 1 mM ATP | [6] |

| Selectivity | >10 µM | Against other AAA ATPases, HSP90, and 53 kinases | [1] |

| Cell Line | Assay | IC50 | Reference |

| HCT116 | Cell Proliferation | 3.5 µM | [1] |

| HeLa | Cell Proliferation | 3.0 µM | [1] |

| RPMI8226 | Cell Proliferation | 3.4 µM | [7] |

VCP/p97's Role in Autophagy Signaling

VCP/p97's influence on autophagy is complex, impacting both initiation and maturation phases through various interactions.

Caption: VCP/p97's dual role in autophagy initiation and maturation.

Experimental Workflows for Investigating Autophagy with this compound

The following diagram outlines a typical experimental workflow to assess the impact of this compound on autophagy.

Caption: A logical workflow for studying autophagy with this compound.

Key Experimental Protocols

Detailed methodologies for essential experiments are provided below.

Western Blotting for LC3 and p62/SQSTM1

This protocol is for assessing the levels of key autophagy marker proteins.

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound (e.g., 2.5-10 µM) for desired time points (e.g., 6, 12, 24 hours). Include vehicle control (DMSO) and positive controls.

-

For autophagic flux analysis, treat a parallel set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-LC3B, 1:1000; rabbit anti-p62/SQSTM1, 1:1000; mouse anti-β-actin, 1:5000).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

c. Data Analysis:

-

Perform densitometric analysis of the bands using software like ImageJ.

-

Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control.

-

Normalize p62 levels to a loading control.

-

Compare the protein levels in this compound-treated samples to controls. An accumulation of LC3-II and p62 suggests a blockage in autophagic flux.

Fluorescence Microscopy of GFP-LC3 Puncta

This protocol is for visualizing and quantifying autophagosome formation.

a. Cell Culture and Transfection:

-

Seed cells on glass coverslips in a 24-well plate.

-

Transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

-

Alternatively, use a cell line stably expressing GFP-LC3.

b. Treatment and Staining:

-

Treat the GFP-LC3 expressing cells with this compound (e.g., 2.5-10 µM) for the desired time points.

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

(Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

(Optional) Counterstain nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

c. Imaging and Quantification:

-

Acquire images using a fluorescence microscope with appropriate filters for GFP and DAPI.

-

Quantify the number of GFP-LC3 puncta per cell in at least 50-100 cells per condition.

-

An increase in the number of GFP-LC3 puncta upon this compound treatment may indicate either an induction of autophagy or a block in autophagosome degradation.

Autophagic Flux Assay

This assay is crucial to distinguish between the induction of autophagy and the blockage of the pathway.

a. Experimental Setup:

-

Follow the protocols for either Western Blotting or Fluorescence Microscopy.

-

For each experimental condition (vehicle control, this compound treatment), prepare two sets of samples.

-

In one set, add a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the experiment. The other set remains without the lysosomal inhibitor.

b. Data Analysis:

-

Western Blot: Compare the amount of LC3-II in the absence and presence of the lysosomal inhibitor for each condition. Autophagic flux is represented by the difference in LC3-II levels. If this compound blocks autophagy, the accumulation of LC3-II in the presence of the lysosomal inhibitor will be less pronounced compared to the control.

-

Fluorescence Microscopy: Compare the number of GFP-LC3 puncta in the absence and presence of the lysosomal inhibitor. A significant increase in puncta after adding the inhibitor indicates active autophagic flux. If this compound impairs autophagosome maturation, the difference in puncta number with and without the inhibitor will be reduced.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the roles of VCP/p97 in autophagy. By employing the experimental approaches detailed in this guide, researchers can effectively investigate how the inhibition of VCP/p97 by this compound impacts autophagosome formation, maturation, and overall autophagic flux. This knowledge will contribute to a deeper understanding of the intricate regulation of autophagy and its intersection with other critical cellular pathways, with potential implications for drug development in cancer and neurodegenerative diseases where these processes are often dysregulated.

References

- 1. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. VCP/p97 modulates PtdIns3P production and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VCP/p97 is essential for maturation of ubiquitin-containing autophagosomes and this function is impaired by mutations that cause IBMPFD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

NMS-859: A Covalent Inhibitor of VCP/p97 ATPase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NMS-859, a potent and specific covalent inhibitor of the ATPase VCP/p97. This document details its chemical properties, mechanism of action, and its impact on cellular signaling pathways, particularly the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. Experimental protocols and key data are presented to support researchers in the fields of cancer biology, neurodegenerative diseases, and drug discovery.

Chemical Properties and Identification

This compound is a small molecule inhibitor identified through high-throughput screening. Its core chemical identity and properties are summarized below.

CAS Number: 1449236-96-7[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide | [1] |

| Molecular Formula | C₁₅H₁₂ClN₃O₃S | [1] |

| Molecular Weight | 349.79 g/mol | [1] |

| Appearance | Solid powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | |

| SMILES | O=C(CCl)NC1=CC(=CC=C1)NC1=NS(=O)(=O)C2=CC=CC=C21 | [1] |

| InChIKey | JWMFLBAPPIWNGG-UHFFFAOYSA-N | [1] |

Mechanism of Action: Covalent Inhibition of VCP/p97

This compound acts as a potent and specific covalent inhibitor of the Valosin-Containing Protein (VCP), also known as p97, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of chaperones.

This compound features an electrophilic α-chloroacetamide group that selectively and covalently modifies the Cysteine 522 (Cys522) residue located in the D2 ATPase domain of VCP/p97. This covalent modification is irreversible and blocks the binding of ATP to the active site, thereby inhibiting the ATPase activity of the enzyme. The inhibition of VCP/p97 disrupts its crucial role in cellular protein homeostasis, particularly in the ubiquitin-proteasome system (UPS) and the ERAD pathway.[3][4]

The inhibition of VCP/p97 by this compound leads to the accumulation of ubiquitinated and misfolded proteins, inducing ER stress and ultimately triggering apoptosis in cancer cells.[3][5] This mechanism provides a strong rationale for investigating this compound as a potential therapeutic agent in oncology and other diseases characterized by protein aggregation.

Table 2: Biological Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (VCP/p97 ATPase activity) | - | ~0.37 µM | [1] |

| IC₅₀ (Cell Proliferation) | HCT116 | 3.5 µM | [1] |

| IC₅₀ (Cell Proliferation) | HeLa | 3.0 µM | [1] |

Signaling Pathway: Inhibition of the ERAD Pathway

VCP/p97 is a key player in the ERAD pathway, a quality control mechanism that removes misfolded or unassembled proteins from the endoplasmic reticulum for degradation by the proteasome. This compound's inhibition of VCP/p97 directly disrupts this critical cellular process.

Caption: this compound covalently inhibits the VCP/p97 complex, blocking the extraction of ubiquitinated misfolded proteins from the ER, leading to ER stress and apoptosis.

The inhibition of VCP/p97 by this compound causes the accumulation of polyubiquitinated substrates that would normally be processed for proteasomal degradation. This accumulation triggers the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to programmed cell death, or apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Synthesis and Purification of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed literature. However, based on the synthesis of similar 2-chloro-N-aryl acetamides, a general synthetic route can be proposed. The synthesis likely involves the acylation of a substituted aniline precursor with chloroacetyl chloride.

General Synthetic Workflow:

Caption: A plausible synthetic route to this compound involves the acylation of a key aniline intermediate with chloroacetyl chloride.

Purification: Purification of the crude product would likely be achieved through standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol) or column chromatography on silica gel.

VCP/p97 ATPase Activity Assay

The inhibitory effect of this compound on the ATPase activity of VCP/p97 can be measured using various methods, including colorimetric, fluorescence, or luminescence-based assays that detect the depletion of ATP or the generation of ADP or inorganic phosphate (Pi). A common method is a malachite green-based colorimetric assay to quantify the released inorganic phosphate.

Protocol Outline:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT).

-

Add purified recombinant VCP/p97 protein to the buffer.

-

Add this compound at various concentrations (and a DMSO vehicle control).

-

Pre-incubate the enzyme with the inhibitor to allow for covalent modification.

-

-

Initiate Reaction:

-

Add ATP to initiate the hydrolysis reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stop Reaction & Detection:

-

Stop the reaction (e.g., by adding EDTA).

-

Add a malachite green reagent to detect the amount of inorganic phosphate released.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

-

Experimental Workflow for ATPase Assay:

Caption: A typical workflow for determining the IC₅₀ of this compound against VCP/p97 ATPase activity.

Cell Viability Assay

The cytotoxic effect of this compound on cancer cell lines can be determined using a variety of cell viability assays, such as those based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or XTT).

Protocol Outline (CellTiter-Glo®):

-

Cell Seeding:

-

Seed cells (e.g., HCT116, HeLa) in a 96-well or 384-well plate at an appropriate density.

-

Allow cells to attach overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound (and a DMSO vehicle control).

-

Incubate for a specified period (e.g., 72 hours).

-

-

Lysis and Luminescence Measurement:

-

Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle control.

-

Plot the percentage of cell viability against the log of this compound concentration and determine the IC₅₀ value.

-

Conclusion

This compound is a valuable research tool for studying the function of VCP/p97 and the cellular pathways it regulates. Its potent and covalent mechanism of inhibition provides a robust method for interrogating the consequences of VCP/p97 dysfunction. The data presented in this guide underscore the potential of targeting VCP/p97 as a therapeutic strategy in diseases such as cancer, and this compound serves as a critical chemical probe in these investigations. Further research into the synthesis, formulation, and in vivo efficacy of this compound and its analogs is warranted to explore its full therapeutic potential.

References

- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the ERAD pathway via inhibition of signal peptide peptidase for antiparasitic therapeutic design - PMC [pmc.ncbi.nlm.nih.gov]

NMS-859: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

NMS-859 is a potent, covalent inhibitor of the ATPase VCP/p97, a key player in cellular protein homeostasis. Its development as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, including solubility and stability. This guide provides a consolidated overview of the available data on this compound's solubility and stability, outlines general experimental protocols for assessing these characteristics, and illustrates its mechanism of action within the VCP/p97 signaling pathway.

Quantitative Solubility and Stability Data

The following tables summarize the known quantitative data for this compound's solubility and stability based on publicly available information.

Table 1: this compound Solubility Data

| Solvent | Concentration | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | ≤ 100 mM | Data from supplier technical documents.[1] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (~142.94 mM) | Requires sonication; hygroscopic DMSO may impact solubility.[2] |

| In vivo formulation vehicle | ≥ 2.5 mg/mL (≥ 7.15 mM) | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |

Table 2: this compound Stability and Storage Recommendations

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | Long-term (months to years) | Recommended for optimal stability.[3] |

| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Suitable for transient storage.[3] |

| Solid Powder | Ambient Temperature | Short-term (weeks) | Stable enough for typical shipping durations.[3] |

| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquoting is recommended to avoid freeze-thaw cycles.[2] |

| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquoting is recommended.[2] |

Note: Data on the degradation kinetics and stability of this compound in various aqueous solutions and pH conditions are not detailed in the available literature.

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of this compound are not detailed in the available literature, this section outlines generalized methodologies commonly employed in the pharmaceutical sciences for such assessments.

Aqueous Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation: Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 5.0, 6.2, 7.4).

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Standard Curve: Generate a standard curve of this compound of known concentrations to accurately quantify the solubility.

Stability Assessment in Solution

This protocol assesses the chemical stability of this compound in a given solvent or buffer over time.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Working Solution Preparation: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for analysis and below its solubility limit.

-

Incubation: Aliquot the working solution into multiple sealed vials and incubate them at one or more temperatures (e.g., 4°C, 25°C, 40°C).

-

Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

-

Quenching (if necessary): Stop any further degradation by freezing the sample immediately at -80°C.

-

Quantification: Analyze the concentration of the remaining this compound at each time point using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

This compound Mechanism of Action and VCP/p97 Signaling

This compound is a covalent inhibitor of the VCP/p97 ATPase. VCP/p97 is a critical component of cellular machinery that unfolds and extracts ubiquitinated proteins from complexes or membranes, thereby regulating numerous downstream pathways. Its inhibition leads to the accumulation of ubiquitinated proteins and triggers cellular stress responses, ultimately leading to apoptosis in cancer cells.

Caption: Mechanism of this compound inhibition on the VCP/p97 signaling pathway.

Experimental Workflow for Solubility and Stability Assessment

The logical flow for determining the key physicochemical properties of a compound like this compound is depicted below.

References

Initial Studies of NMS-859 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies of NMS-859, a potent and covalent inhibitor of the Valosin-Containing Protein (VCP/p97) ATPase, in various cancer cell lines. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the implicated signaling pathways.

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets VCP/p97, a critical enzyme in protein homeostasis.[1][2] VCP/p97 is an ATPase associated with a wide variety of cellular activities (AAA+ ATPase) and plays a crucial role in the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3][4]

This compound acts as a covalent inhibitor, forming a bond with the Cys522 residue within the D2 ATPase domain of VCP.[5] This irreversible binding blocks the enzyme's ATPase activity, preventing the unfolding and processing of ubiquitinated proteins.[1][2] The disruption of these essential cellular processes leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately inducing apoptosis in cancer cells.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies of this compound in cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Condition | IC50 (μM) | Reference |

| Wild-type VCP/p97 | 60 μM ATP | 0.37 | [3] |

| Wild-type VCP/p97 | 1 mM ATP | 0.36 | [3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HCT116 | Colon Carcinoma | 3.5 | [1] |

| HeLa | Cervical Cancer | 3.0 | [1] |

Signaling Pathways

The inhibition of VCP/p97 by this compound triggers a cascade of downstream signaling events, primarily involving the Unfolded Protein Response (UPR) and the autophagy pathway.

VCP/p97 Inhibition and ER-Associated Degradation (ERAD)

VCP/p97 is essential for the extraction of misfolded proteins from the endoplasmic reticulum (ER) for subsequent degradation by the proteasome, a process known as ERAD. This compound-mediated inhibition of VCP/p97 disrupts ERAD, leading to the accumulation of unfolded proteins within the ER, a condition known as ER stress.

Unfolded Protein Response (UPR) Activation

The accumulation of unfolded proteins in the ER due to VCP/p97 inhibition activates the UPR. This signaling network attempts to restore protein homeostasis but can trigger apoptosis if the ER stress is prolonged or severe. Key markers of UPR activation include the transcription factors ATF4 and CHOP.

Modulation of Autophagy

VCP/p97 is also involved in the maturation of autophagosomes. Its inhibition by this compound can lead to a disruption of the autophagy process, often characterized by the accumulation of the autophagy receptor p62/SQSTM1 and the lipidated form of LC3 (LC3-II).

References

- 1. Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer [mdpi.com]

- 2. What are VCP inhibitors and how do they work? [synapse.patsnap.com]

- 3. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications — Department of Oncology [oncology.ox.ac.uk]

- 6. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NMS-859 in In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-859 is a potent and covalent inhibitor of the AAA+ ATPase VCP (Valosin-Containing Protein), also known as p97. It selectively targets the Cys522 residue within the D2 active site of VCP, leading to the inhibition of its ATPase activity. VCP/p97 plays a critical role in various cellular processes, including protein homeostasis, by mediating the retrotranslocation of misfolded proteins from the endoplasmic reticulum (ER) to the cytosol for degradation via the ER-associated degradation (ERAD) pathway. Inhibition of VCP/p97 by this compound disrupts these processes, leading to ER stress, activation of the unfolded protein response (UPR), and ultimately, cancer cell death. These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a luciferase-based ATP assay.

Mechanism of Action

This compound acts as an irreversible inhibitor of VCP/p97. By covalently binding to Cys522 in the D2 ATPase domain, it blocks ATP binding and hydrolysis, which is essential for the conformational changes required for VCP/p97's function. This inhibition leads to the accumulation of ubiquitinated, misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Persistent ER stress and UPR activation ultimately result in apoptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound.

Table 1: Enzymatic Inhibition of VCP/p97 by this compound

| Target | ATP Concentration | IC50 (µM) | Reference |

| Wild-type VCP | 60 µM | 0.37 | [1] |

| Wild-type VCP | 1 mM | 0.36 | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 72 hours | 3.5 | [1][2] |

| HeLa | Cervical Cancer | 72 hours | 3.0 | [1][2] |

Experimental Protocols

In Vitro Cell Viability Assay Using a Luciferase-Based ATP Detection Method (e.g., CellTiter-Glo®)

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Sterile, opaque-walled 96-well or 384-well microplates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

-

Multichannel pipette

-

Luminometer

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using Trypsin-EDTA and neutralize with complete culture medium.

-

Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Perform a cell count to determine cell concentration.

-

Dilute the cell suspension to the desired seeding density. For a 384-well plate, a starting density of approximately 1,600 cells per well is recommended.[1] For a 96-well plate, a density of 5,000-10,000 cells per well is a common starting point.

-

Seed the cells into the wells of the opaque-walled microplate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical protocol uses eight dilution points.

-

Ensure the final DMSO concentration in all wells (including untreated controls) is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add the medium containing the different concentrations of this compound. Treat each concentration in duplicate or triplicate.

-

Include untreated control wells (medium with DMSO only) and background wells (medium only, no cells).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.[1]

-

-

Cell Viability Measurement (using CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence value from the background wells from all other measurements.

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control wells (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Caption: Experimental workflow for the in vitro cell viability assay with this compound.

Caption: Signaling pathway affected by this compound.

References

Application Notes and Protocols for Western Blot Analysis Following NMS-859 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Western blot analysis to investigate the cellular effects of NMS-859, a potent and specific covalent inhibitor of the ATPase VCP/p97. Inhibition of p97 disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of the Unfolded Protein Response (UPR), making it a compelling target in cancer therapy. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that covalently modifies Cys522 in the D2 ATPase domain of Valosin-Containing Protein (VCP), also known as p97.[1][2][3] This irreversible binding inhibits the ATPase activity of p97, a critical enzyme in the ubiquitin-proteasome system (UPS) and other cellular processes requiring protein remodeling. The primary function of p97 is to segregate ubiquitinated proteins from cellular structures, facilitating their degradation by the proteasome. Inhibition of p97 by this compound leads to a bottleneck in protein degradation, resulting in the accumulation of polyubiquitinated proteins and triggering the Endoplasmic Reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR).[4][5] Key markers that are upregulated as a consequence of p97 inhibition include Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), which are critical mediators of ER stress-induced apoptosis.[5][6][7] Additionally, the autophagy receptor p62/SQSTM1, which is itself cleared by autophagy, accumulates when the pathway is disrupted.[8][9]

Data Presentation: Expected Quantitative Changes in Protein Expression

Treatment of cancer cell lines with this compound or functionally similar p97 inhibitors is expected to produce significant changes in the expression levels of key proteins involved in the UPR and ubiquitin-proteasome pathways. The following tables summarize representative quantitative data obtained from Western blot analysis following treatment with p97 inhibitors.

Table 1: Upregulation of UPR Markers Following p97 Inhibition

| Target Protein | Treatment | Cell Line | Fold Change (vs. Control) | Reference |

| ATF4 | p97 Inhibitor (e.g., NMS-873) | HCT116 | ~3.5 - 5.0 | [6][7] |

| CHOP | p97 Inhibitor (e.g., NMS-873) | HCT116 | ~4.0 - 6.0 | [6][7] |

| BiP/GRP78 | p97 Inhibitor (e.g., CB-5083) | A549 | ~2.0 - 3.0 |

Table 2: Accumulation of Ubiquitinated Proteins and Autophagy Markers

| Target Protein | Treatment | Cell Line | Fold Change (vs. Control) | Reference |

| Polyubiquitin (K48-linkage) | p97 Inhibitor (e.g., CB-5083) | HCT116 | Significant Increase | [6] |

| p62/SQSTM1 | p97 Inhibitor | - | ~1.5 - 2.5 | [8][9] |

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits p97, leading to ER stress and apoptosis.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of this compound treated cells.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: HCT116 (human colorectal carcinoma) or HeLa (human cervical cancer) cells are suitable for these experiments.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with this compound at a final concentration of 2.5-10 µM for 6-24 hours. Include a DMSO-treated vehicle control.

-

Protein Extraction

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Lysate Clarification:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Protein Quantification and Sample Preparation

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

-

Boil the samples at 95°C for 5 minutes to denature the proteins.

-

Western Blotting

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane into a 4-20% gradient or a 12% polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Rabbit anti-ATF4 (1:1000)

-

Rabbit anti-CHOP (1:1000)

-

Mouse anti-polyubiquitin (FK2, 1:1000)

-

Rabbit anti-p62/SQSTM1 (1:1000)

-

Mouse anti-GAPDH (1:5000) or Rabbit anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, 1:5000) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein bands to the corresponding loading control bands.

-

Calculate the fold change in protein expression relative to the vehicle-treated control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Caspase-6-Mediated Processing of the Valosin Containing Protein (p97) in Alzheimer's Disease: A Novel Link to Dysfunction in Ubiquitin Proteasome System-Mediated Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy hub-protein p62 orchestrates oxidative, endoplasmic reticulum stress, and inflammatory responses post-ischemia, exacerbating stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NMS-859 in HCT116 and HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NMS-859, a potent and covalent inhibitor of Valosin-Containing Protein (VCP)/p97, in HCT116 human colon carcinoma and HeLa human cervical cancer cell lines. The provided information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.

Introduction

This compound is a specific small molecule that covalently inhibits the ATPase activity of VCP/p97 by modifying the Cys522 residue in the D2 ATPase domain.[1][2] Inhibition of VCP/p97 disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and triggering the Unfolded Protein Response (UPR) and ultimately, apoptosis.[1][3] This makes VCP/p97 an attractive target for cancer therapy, and this compound serves as a valuable tool for studying its role in cancer cell biology.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in HCT116 and HeLa cells, which represent the concentration required to inhibit cell proliferation by 50%. A general concentration range for in vitro assays is also provided.

| Cell Line | IC50 Value (µM) | General In Vitro Concentration Range (µM) |

| HCT116 | 3.5[1] | 2.5 - 10[1] |

| HeLa | 3.0[1] | 2.5 - 10[1] |

Experimental Protocols

Cell Culture

HCT116 and HeLa cells should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For HCT116 cells, McCoy's 5a Medium supplemented with 10% FBS is commonly used.[4] For HeLa cells, Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS is a standard choice.

Protocol 1: Cell Viability Assay (ATP-Based)

This protocol determines the effect of this compound on the viability of HCT116 and HeLa cells.

Materials:

-

HCT116 or HeLa cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well white, clear-bottom plates

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed HCT116 or HeLa cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a concentration range that brackets the IC50 value (e.g., 0.1 µM to 20 µM). Include a DMSO-only control.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or the DMSO control.

-

Incubate the plate for 72 hours.

-

Equilibrate the plate and the ATP-based viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions (typically 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Western Blot

This protocol assesses the induction of apoptosis by this compound through the detection of cleaved PARP and cleaved caspase-3.

Materials:

-

HCT116 or HeLa cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HCT116 or HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at concentrations around the IC50 value (e.g., 3 µM, 5 µM, 10 µM) and a DMSO control for 24 to 48 hours.

-

Harvest the cells by scraping and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Increased levels of cleaved PARP and cleaved caspase-3 are indicative of apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol analyzes the effect of this compound on cell cycle distribution using PI staining and flow cytometry.

Materials:

-

HCT116 or HeLa cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Seed HCT116 or HeLa cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the IC50 value (e.g., 3 µM, 5 µM, 10 µM) and a DMSO control for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.[5]

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is an expected outcome of VCP/p97 inhibition.

Signaling Pathways and Visualizations

VCP/p97 Inhibition Signaling Pathway

Inhibition of VCP/p97 by this compound disrupts the processing of ubiquitinated proteins, leading to their accumulation and causing endoplasmic reticulum (ER) stress. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. Chronic ER stress and a sustained UPR can ultimately lead to the induction of apoptosis.

Caption: Signaling pathway initiated by this compound-mediated VCP/p97 inhibition.

Experimental Workflow for this compound Cellular Assays

The following diagram illustrates a typical workflow for investigating the effects of this compound on HCT116 and HeLa cells.

Caption: General experimental workflow for studying this compound effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of VCP modulates NF-κB signaling pathway to suppress multiple myeloma cell proliferation and osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Legacy effect of high glucose on promoting survival of HCT116 colorectal cancer cells by reducing endoplasmic reticulum stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Application Note and Protocol: Preparation of NMS-859 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

NMS-859 is a potent and specific covalent inhibitor of the ATPase VCP/p97, which plays a critical role in protein homeostasis.[1][2] Due to its potential as a therapeutic agent, particularly in oncology, accurate and consistent preparation of this compound for in vitro and in vivo studies is crucial. This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value |

| Molecular Weight | 349.79 g/mol |

| CAS Number | 1449236-96-7 |

| Appearance | Solid Powder |

| Solubility (DMSO) | Up to 100 mM[1], ≥ 42 mg/mL (approx. 120 mM)[3] |

| Purity | ≥98% |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound solid powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or heat block, sonicator

Step-by-Step Procedure

-

Equilibrate Reagents: Allow the this compound vial and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.498 mg of this compound.

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 349.79 g/mol x 1000 mg/g = 3.498 mg

-

-

Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution

Proper storage is critical to maintain the stability and activity of the this compound stock solution.

-

Short-term storage: Store aliquots at 4°C for up to two weeks.[4]